molecular formula C11H10F3NO2 B13611052 4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one

4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B13611052
M. Wt: 245.20 g/mol
InChI Key: SLPVPPIATYSNHO-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with pyrrolidine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidinone core structure but lacks the trifluoromethoxyphenyl group.

    Pyrrolidine-2,5-diones: Contains additional functional groups that confer different chemical properties.

Uniqueness: 4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)17-9-3-1-2-7(4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)

InChI Key

SLPVPPIATYSNHO-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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